ヒドロトリス(3-(3-ピリジル)-5-メチルピラゾール-1-イル)ホウ酸カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

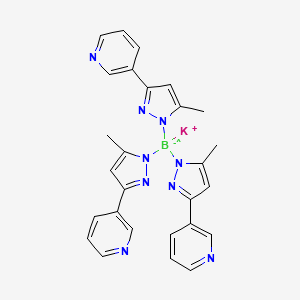

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate is a poly(pyrazolyl)borate ligand, a class of compounds first described by Trofimenko in the 1960s . These ligands are known for their ability to form stable complexes with various metals, making them valuable in catalysis and materials science . The unique structure of this compound, featuring pyridyl and pyrazolyl groups, allows for fine-tuning of electronic and steric properties, enhancing its versatility in scientific research .

科学的研究の応用

This compound has a wide range of applications in scientific research:

作用機序

Target of Action

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate, also known as MFCD01862446, is a boron-based compound. Boron-based compounds are generally known for their ability to form stable complexes with various metal ions, suggesting that metal ions could be potential targets .

Mode of Action

It’s known that boron-based compounds like mfcd01862446 are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the boron compound acts as a nucleophile, transferring an organic group from boron to a metal catalyst, such as palladium . This suggests that MFCD01862446 may interact with its targets through similar nucleophilic mechanisms.

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may play a role in carbon-carbon bond formation, which is a fundamental process in organic synthesis.

Result of Action

Given its potential use in suzuki–miyaura cross-coupling reactions , it can be inferred that MFCD01862446 may facilitate the formation of carbon-carbon bonds, which could have various effects depending on the specific context of the reaction.

準備方法

The synthesis of potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate typically involves the reaction of a high excess of the desired pyrazole derivative with a metal borohydride in the absence of solvent . This method, while effective, presents challenges such as difficult control of reaction stoichiometry and hazardous evolution of hydrogen gas under high temperature conditions . Industrial production methods may involve more controlled environments and the use of alternative reagents to mitigate these issues .

化学反応の分析

Potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate undergoes various chemical reactions, including:

類似化合物との比較

Similar compounds include other poly(pyrazolyl)borates such as dihydrobis(pyrazolyl)borates and tetrakis(pyrazolyl)borates . Compared to these, potassium hydrotris(3-(3-pyridyl)-5-methylpyrazol-1-yl)borate offers enhanced electron donation and stability due to the presence of pyridyl groups . This makes it particularly valuable in applications requiring robust and versatile ligands .

特性

InChI |

InChI=1S/C27H24BN9.K/c1-19-13-25(22-7-4-10-29-16-22)32-35(19)28(36-20(2)14-26(33-36)23-8-5-11-30-17-23)37-21(3)15-27(34-37)24-9-6-12-31-18-24;/h4-18H,1-3H3;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWQPAJQMDSFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CN=CC=C2)C)(N3C(=CC(=N3)C4=CN=CC=C4)C)N5C(=CC(=N5)C6=CN=CC=C6)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BKN9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)

![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)